Oligopeptide-10: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
Oligopeptide-10: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligopeptide-10 is a synthetic antimicrobial peptide composed of fifteen amino acids. It has garnered significant attention in the fields of dermatology and cosmetic science for its potent antimicrobial activity, particularly against Cutibacterium acnes (C. acnes), the bacterium implicated in acne vulgaris. This technical guide provides an in-depth overview of the chemical structure, synthesis pathways, and biological mechanisms of Oligopeptide-10, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
Oligopeptide-10 is a cationic peptide with a specific sequence of fifteen amino acids. Its structure and physicochemical properties are fundamental to its biological activity.
Amino Acid Sequence: Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu[1]
Molecular Formula: C78H140N20O15
Molecular Weight: 1598.10 g/mol
The sequence is characterized by an alternating pattern of hydrophobic (Alanine, Leucine, Phenylalanine) and cationic (Lysine) amino acids, which is a common feature of many antimicrobial peptides. This amphipathic nature is crucial for its interaction with and disruption of bacterial cell membranes.
| Property | Value | Reference |
| Purity (HPLC) | >98% | Generic Certificate of Analysis |
| Appearance | White to off-white powder | Generic Product Information |
| Solubility | Water soluble | [1] |
| pH (in solution) | 5.0 - 7.0 | [1] |
Synthesis Pathways
The primary method for synthesizing Oligopeptide-10 is Solid-Phase Peptide Synthesis (SPPS) , most commonly utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. SPPS allows for the efficient and controlled stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2] Liquid-phase peptide synthesis (LPPS) is an alternative, though less common for peptides of this length.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of Oligopeptide-10
This protocol is a representative procedure based on standard Fmoc-SPPS methodologies.
1. Resin Preparation:
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Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
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Drain the DMF.
2. First Amino Acid Coupling (Leucine):
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Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
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Wash the resin thoroughly with DMF.
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Activate Fmoc-Leu-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.
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Add the activated amino acid solution to the resin and couple for 1-2 hours.
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Monitor coupling completion with a Kaiser test.
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Wash the resin with DMF.
3. Chain Elongation:
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Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ala, Lys, Leu, Ala, Lys, Leu, Leu, Ala, Lys, Leu, Ala, Lys, Ala, Phe). Use appropriate side-chain protecting groups for Lysine (e.g., Boc).
4. Cleavage and Deprotection:
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After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.
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Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the crude peptide.
5. Precipitation and Lyophilization:
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Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
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Dry the peptide pellet, dissolve in a minimal amount of water/acetonitrile, and lyophilize.
Purification and Analysis
Purification of the crude Oligopeptide-10 is typically achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.
Experimental Protocol: RP-HPLC Purification
1. Column and Solvents:
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Column: C18 semi-preparative column.
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
2. Gradient Elution:
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Equilibrate the column with 95% A and 5% B.
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Inject the dissolved crude peptide.
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Apply a linear gradient of 5% to 65% B over 30-40 minutes at a flow rate of 5-10 mL/min.
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Monitor the elution profile at 210-220 nm.
3. Fraction Collection and Analysis:
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Collect fractions corresponding to the major peak.
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Analyze the purity of each fraction using analytical RP-HPLC.
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Pool the fractions with the desired purity (>98%).
4. Lyophilization:
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Lyophilize the pooled fractions to obtain the final purified Oligopeptide-10 as a white powder.
Experimental Protocol: Mass Spectrometry Analysis
1. Sample Preparation:
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Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
2. Instrumentation and Method:
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Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
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Mode: Positive ion mode.
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Analysis: Acquire the mass spectrum to confirm the molecular weight of Oligopeptide-10 (Expected [M+H]⁺ ≈ 1599.1 Da). Tandem MS (MS/MS) can be used to confirm the amino acid sequence through fragmentation analysis.
Biological Activity and Mechanism of Action
Antimicrobial Activity
Oligopeptide-10 exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like C. acnes. Clinical studies have shown that formulations containing Oligopeptide-10 can significantly reduce acne lesions and associated redness.
| Organism | MIC (µg/mL) | Reference |
| Propionibacterium acnes | 0.5 - 1.0 mg/L (similar peptide) | |
| Staphylococcus aureus (MRSA) | 0.5 - 1.0 mg/L (similar peptide) |
Mechanism of Action: The cationic nature of Oligopeptide-10 facilitates its binding to the negatively charged lipoteichoic acids on the surface of Gram-positive bacteria. This interaction disrupts the bacterial cytoplasmic membrane, leading to osmotic imbalance and cell death. This physical mode of action makes the development of bacterial resistance less likely compared to traditional antibiotics.
Effects on Skin Fibroblasts and Collagen Synthesis
In addition to its antimicrobial properties, oligopeptides have been shown to influence the function of skin cells. While direct studies on Oligopeptide-10 are limited, related research on other peptides suggests a potential role in stimulating dermal fibroblasts to produce extracellular matrix components, such as collagen. A proposed signaling pathway for this effect involves the activation of the PI3K/Akt pathway, which is known to play a role in fibroblast proliferation and collagen production.
Conclusion
Oligopeptide-10 is a well-defined synthetic peptide with a clear chemical structure and established synthesis protocols. Its primary, well-documented biological function is its potent antimicrobial activity against C. acnes, making it a valuable ingredient in anti-acne formulations. The proposed mechanisms for its effects on skin fibroblasts and collagen synthesis, based on related research, open avenues for further investigation into its broader applications in dermatology and cosmetic science. The detailed methodologies provided in this guide offer a solid foundation for researchers and professionals to synthesize, purify, and further explore the therapeutic potential of Oligopeptide-10.
